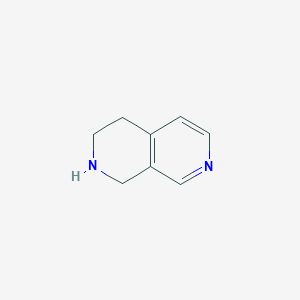
1,2,3,4-Tetrahydro-2,7-naphthyridine
Cat. No. B027074
Key on ui cas rn:
108749-08-2
M. Wt: 134.18 g/mol
InChI Key: OZTPQWRLHLQVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07700604B2
Procedure details


In contrast to the 1,2,3,4-tetrahydroisoquinolines, there are rather few examples of synthetic methods for 1,2,3,4-tetrahydro-2,7-naphthyridines in the literature. One important method to prepare 1,2,3,4-tetrahydro-2,7-naphthyridine is the regio-selective catalytic reduction of 2,7-naphthyridine (Eur. J. Med. Chem. Ther. 1996, 31(11), 875-888). The synthesis of 2,7-naphthyridine and some derivatives thereof has been described in the literature. One classical route involves several steps and starts with the acid catalysed condensation of malononitrile with diethyl 1,3-acetonedicarboxylate (J. Chem. Soc. 1960, 3513-3515; see also J. Heterocycl. Chem. 1970, 7, 419-421). A slightly different route to 2,7-naphthyridine involves oxidation of 4-formyl-2,7-naphthyridine to give 2,7-naphthyridine-4-carboxylic acid followed by decarboxylation (Synthesis 1973, 46-47). A completely different method is based on the internal Diels-Alder reaction of N-(ethoxycarbonyl)-N-(but-3-ynyl)amino-methylpyrazine and gives a mixture of 1,2,3,4-tetrahydro-2,7-naphthyridine and 5,6,7,8-tetrahydro-1,7-naphthyridine after hydrolysis of the carbamate group (WO 02/064574).
[Compound]
Name
1,2,3,4-tetrahydroisoquinolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
1,2,3,4-tetrahydro-2,7-naphthyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two








Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[N:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.C1C2C(=CC=NC=2)C=CN=1.C(#N)CC#N.CC[O:28][C:29](CC(CC(OCC)=O)=O)=[O:30].C(C1C2C(=CN=CC=2)C=NC=1)=O>>[CH:9]1[C:10]2[C:5](=[CH:4][CH:3]=[N:2][CH:1]=2)[C:6]([C:29]([OH:30])=[O:28])=[CH:7][N:8]=1
|
Inputs


Step One
[Compound]
|
Name
|
1,2,3,4-tetrahydroisoquinolines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
1,2,3,4-tetrahydro-2,7-naphthyridines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1NCCC2=CC=NC=C12
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC=CC2=CC=NC=C12
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC=CC2=CC=NC=C12
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#N)#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)CC(=O)CC(=O)OCC
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC=CC2=CC=NC=C12
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CN=CC2=CN=CC=C12
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=NC=C(C2=CC=NC=C12)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
